Thalidezine
Overview
Description
Thalidezine is a bisbenzylisoquinoline alkaloid . It is a novel AMPK activator that eliminates apoptosis-resistant cancer cells through energy-mediated autophagic cell death .
Chemical Reactions Analysis
Thalidezine is a novel direct AMPK activator . It increases autophagic flux in HeLa cancer cells . The exact chemical reactions involving Thalidezine are not specified in the search results.Scientific Research Applications
Thalidomide in Treating Diseases
Thalidomide, once notorious for its teratogenic effects, has re-emerged as a promising treatment for various diseases. It shows potential in treating HIV/AIDS, rheumatoid arthritis, Crohn's disease, and multiple myeloma (Neiger, 2000). Furthermore, its derivatives have been effectively used in treating myelodysplastic syndrome (MDS) due to their anti-angiogenic and immunomodulatory effects, showing efficacy in both lower-risk MDS patients and non-del (5q) MDS patients (Jing-Wen Wang Yin et al., 2021).
Molecular Targets and Hypothesis Generation
Thalidomide's molecular targets and new substrates have led to the development of a new generation of immunomodulatory drugs (IMiDs) and proteolysis-targeting chimeras (Jing-Wen Wang Yin et al., 2021). Additionally, using Swanson's ABC model, researchers have discovered implicit associations in literature, suggesting that thalidomide might be useful for acute pancreatitis, chronic hepatitis C, Helicobacter pylori-induced gastritis, and myasthenia gravis (Weeber et al., 2003).
Thalidomide in Cancer Treatment
Thalidomide and its analogs have shown efficacy in treating multiple myeloma, especially in cases resistant to conventional therapy. These agents induce apoptosis or G1 growth arrest in resistant MM cells and enhance the anti-MM activity of other drugs (Hideshima et al., 2000). Research on thalidomide mechanisms of action is leading to better understanding and the development of safer drugs (Kim & Scialli, 2011).
Thalidomide and Immunomodulation
Thalidomide's anti-inflammatory and immunomodulatory properties have led to its use in experimental treatments for various inflammatory and autoimmune diseases, such as lupus erythematosus. It acts by downregulating pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and inhibiting angiogenesis (Walchner et al., 2000).
Future Directions
properties
IUPAC Name |
9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaen-19-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42N2O7/c1-39-15-13-24-20-31(43-4)33-21-27(24)28(39)17-22-7-10-25(11-8-22)46-32-19-23(9-12-30(32)42-3)18-29-34-26(14-16-40(29)2)35(41)37(44-5)38(45-6)36(34)47-33/h7-12,19-21,28-29,41H,13-18H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNHKOIUEXICNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20313346 | |
Record name | THALIDEZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20313346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thalidezine | |
CAS RN |
18251-36-0 | |
Record name | THALIDEZINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269188 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | THALIDEZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20313346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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